Cas no 2255-78-9 (2,1,3-Benzothiadiazole,4-bromo-7-(bromomethyl)-)
2,1,3-Benzothiadiazole,4-bromo-7-(bromomethyl)- Chemical and Physical Properties
Names and Identifiers
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- 2,1,3-Benzothiadiazole,4-bromo-7-(bromomethyl)-
- 4-bromo-7-(bromomethyl)-2,1,3-benzothiadiazole
- 2,1,3-Benzothiadiazole,4-bromo-7-(bromomethyl)
- 4-Brom-7-(brommethyl)-2,1,3-benzothiadiazol
- 4-Bromo-7-(bromomethyl)benzo[1,2,5]thiadiazole
- 4-bromo-7-(bromomethyl)benzo[c][1,2,5]thiadiazole
- 4-bromo-7-bromomethylbenzo-2,1,3-thiadiazole
- SCHEMBL1354662
- AKOS015967568
- 4-BROMO-7-BROMOMETHYL-BENZO[1,2,5]THIADIAZOLE
- 2255-78-9
- 4-bromo-7-(bromomethyl)-2, 1, 3-benzothiadiazole
- UBUAJYFTFANRQH-UHFFFAOYSA-N
- DTXSID90465225
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- Inchi: 1S/C7H4Br2N2S/c8-3-4-1-2-5(9)7-6(4)10-12-11-7/h1-2H,3H2
- InChI Key: UBUAJYFTFANRQH-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(CBr)C2C1=NSN=2
Computed Properties
- Exact Mass: 305.84600
- Monoisotopic Mass: 305.84619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 54Ų
Experimental Properties
- PSA: 54.02000
- LogP: 3.34870
2,1,3-Benzothiadiazole,4-bromo-7-(bromomethyl)- Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,1,3-Benzothiadiazole,4-bromo-7-(bromomethyl)- Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 2,1,3-Benzothiadiazole,4-bromo-7-(bromomethyl)-
2,1,3-Benzothiadiazole,4-bromo-7-(bromomethyl)- - A Comprehensive Overview
2,1,3-Benzothiadiazole,4-bromo-7-(bromomethyl)- (CAS No. 2255-78-9) is a highly specialized organic compound that has garnered significant attention in the fields of materials science and pharmaceutical research. This compound belongs to the benzothiadiazole family, which is known for its unique electronic properties and structural versatility. The presence of bromine substituents at the 4 and 7 positions introduces additional functionality, making it a valuable building block in organic synthesis.
The benzothiadiazole core of this compound is a fused bicyclic structure consisting of a benzene ring and a thiadiazole ring. The thiadiazole moiety, which contains sulfur and nitrogen atoms, contributes to the compound's ability to act as a π-conjugated system. This property is particularly advantageous in applications such as optoelectronic materials and sensors. Recent studies have highlighted the potential of benzothiadiazole derivatives in enhancing the performance of organic photovoltaic devices by improving charge transport properties.
The 4-bromo and 7-(bromomethyl) substituents in this compound play a crucial role in modulating its electronic and steric properties. Bromine substitution at the 4-position introduces electron-withdrawing effects, which can influence the compound's reactivity in various chemical reactions. Similarly, the bromomethyl group at position 7 provides an additional site for functionalization, enabling further chemical modifications to tailor the compound's properties for specific applications.
Recent advancements in synthetic chemistry have made it possible to prepare 2,1,3-benzothiadiazole derivatives with high precision. Researchers have employed methodologies such as nucleophilic aromatic substitution and coupling reactions to synthesize this compound efficiently. These methods not only ensure high yields but also allow for precise control over the substitution pattern on the benzothiadiazole ring.
In terms of applications, 2,1,3-benzothiadiazole derivatives have found utility in various areas. For instance, they are being explored as potential candidates for drug delivery systems due to their ability to form stable complexes with metal ions. Additionally, their photoresponsive properties make them suitable for use in light-switchable materials and sensors.
One of the most promising areas of research involving this compound is its application in organic electronics. The π-conjugated system of benzothiadiazoles enables efficient charge transport, which is critical for devices such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Recent studies have demonstrated that incorporating 4-bromo-7-(bromomethyl)-benzothiadiazole into polymer backbones can significantly enhance the charge carrier mobility of these materials.
Moreover, the bromine substituents on this compound make it an excellent precursor for further functionalization. For example, substitution reactions involving bromine can be used to introduce other functional groups such as hydroxyl or amino groups. This versatility opens up new avenues for tailoring the compound's properties for specific applications.
In conclusion, 2,1,3-benzothiadiazole derivatives, particularly those with bromine substituents like CAS No. 2255-78-9 (4-bromo-7-(bromomethyl)-), represent a class of compounds with immense potential in modern material science and pharmaceutical research. Their unique electronic properties and structural flexibility make them valuable tools for advancing technologies ranging from organic electronics to drug delivery systems.
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